N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide is a complex organic compound with significant potential in scientific research. Its unique molecular structure incorporates multiple heteroatoms and cyclic frameworks, which contribute to its chemical properties and biological activities. This compound is classified under hydrazides, a category known for their diverse applications in pharmaceuticals and agrochemicals.
The compound is cataloged under the CAS number 941931-06-2 and is available from various chemical suppliers such as A2B Chem and Sigma-Aldrich. These suppliers provide detailed specifications, including molecular weight (390.43 g/mol) and molecular formula (C17H14N2O5S2), which are essential for researchers working with this compound .
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide belongs to the class of hydrazides and can be further classified as a heterocyclic compound due to the presence of sulfur and oxygen in its structure. Its complex cyclic arrangement also places it within the category of polycyclic compounds.
The synthesis of N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are critical for replicating the synthesis in laboratory settings.
The molecular structure of N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide features:
The structural representation can be captured using SMILES notation: O=C(Nc1sc2c(n1)cc1c(c2)OCO1)Cc1ccc(cc1)S(=O)(=O)C, which provides a concise description of the atomic connectivity within the molecule .
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzohydrazide can participate in various chemical reactions typical for hydrazides:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3-fluorobenzohydrazide in biological systems may involve:
Data on specific interactions would require empirical studies to elucidate its pharmacodynamics.
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3-fluorobenzohydrazide exhibits:
Key chemical properties include:
Relevant data should be gathered through experimental analysis under controlled conditions.
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-3-fluorobenzohydrazide has potential applications in:
Continued research into this compound's properties and interactions will enhance understanding and broaden its applications in various scientific fields.
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: